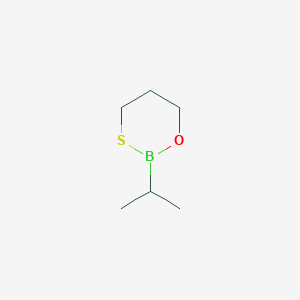

2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It was first made popular by Sven-Olov Lawesson in 1956 during a systematic study of the reactions of arenes with phosphorus pentasulfide . This compound is known for its ability to transform carbonyl groups into thiocarbonyl groups, making it a valuable reagent in various chemical transformations .

Métodos De Preparación

The preparation of 2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione involves the reaction of anisole with phosphorus pentasulfide. The process is typically carried out in a well-ventilated hood due to the evolution of hydrogen sulfide . The reaction mixture is heated at reflux temperature until it becomes homogeneous, and the product begins to precipitate. The precipitate is then filtered and washed with anhydrous ether and chloroform to yield pale-yellow crystals .

Análisis De Reacciones Químicas

2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione undergoes various chemical reactions, primarily involving the transformation of carbonyl compounds into thiocarbonyl compounds . Common reagents used in these reactions include aldehydes, ketones, amides, lactams, esters, and lactones . The major products formed from these reactions are the corresponding thiocarbonyl compounds .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used for the thionation of carbonyl compounds, converting them into thiocarbonyl compounds . In biology and medicine, it has been used to study the effects of thiocarbonyl compounds on biological systems . In industry, it is used in the synthesis of various organosulfur compounds, which have applications in pharmaceuticals and agrochemicals .

Mecanismo De Acción

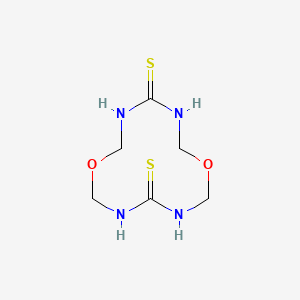

The mechanism of action of 2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione involves the dissociation of its central phosphorus/sulfur four-membered ring to form two reactive dithiophosphine ylides . These reactive intermediates are responsible for the thiation of carbonyl compounds. The more electron-rich a carbonyl compound is, the faster it will be converted into the corresponding thiocarbonyl compound by this reagent .

Comparación Con Compuestos Similares

2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione is unique in its ability to efficiently convert carbonyl compounds into thiocarbonyl compounds. Similar compounds include hydrogen sulfide and phosphorus pentasulfide, which are also used as thiation agents . Lawesson’s reagent is preferred due to its higher efficiency and ease of handling .

Propiedades

Número CAS |

125271-54-7 |

|---|---|

Fórmula molecular |

C14H14O4P2S2 |

Peso molecular |

372.3 g/mol |

Nombre IUPAC |

2,4-bis(4-methoxyphenyl)-1,3,2λ5,4λ5-dithiadiphosphetane 2,4-dioxide |

InChI |

InChI=1S/C14H14O4P2S2/c1-17-11-3-7-13(8-4-11)19(15)21-20(16,22-19)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 |

Clave InChI |

SGDYYICUHKZAIF-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)P2(=O)SP(=O)(S2)C3=CC=C(C=C3)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)

![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)

![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)

![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)

![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)